molecular formula C5H12ClNO2S B2824751 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2219373-86-9

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride

Cat. No.: B2824751
CAS No.: 2219373-86-9
M. Wt: 185.67
InChI Key: HCAGKQLDJPRPIQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is a synthetic organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an appropriate base.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thietane derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thietane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione: The free base form of the compound.

    3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione sulfate: Another salt form with different solubility properties.

Uniqueness

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and the presence of the thietane ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3-methyl-1,1-dioxothietan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2-6)3-9(7,8)4-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGKQLDJPRPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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